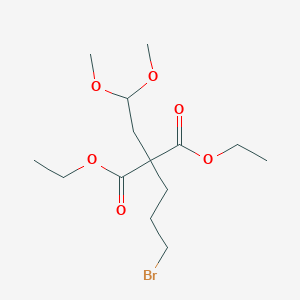

Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate

Description

Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate is a malonate-derived ester featuring two distinct substituents: a 3-bromopropyl group and a 2,2-dimethoxyethyl group attached to the central carbon of the propanedioate backbone. Its IUPAC name reflects this structure: 1,3-diethyl 2-(3-bromopropyl)-2-(2,2-dimethoxyethyl)propanedioate. These compounds are typically intermediates in organic synthesis, leveraging their ester and halogen functionalities for further reactivity, such as alkylation or cross-coupling reactions.

Properties

CAS No. |

654673-07-1 |

|---|---|

Molecular Formula |

C14H25BrO6 |

Molecular Weight |

369.25 g/mol |

IUPAC Name |

diethyl 2-(3-bromopropyl)-2-(2,2-dimethoxyethyl)propanedioate |

InChI |

InChI=1S/C14H25BrO6/c1-5-20-12(16)14(8-7-9-15,13(17)21-6-2)10-11(18-3)19-4/h11H,5-10H2,1-4H3 |

InChI Key |

PDJSGKBIJCJOOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCBr)(CC(OC)OC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Step 1: Introduction of the 3-Bromopropyl Group

Reagents :

- Base : Potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) in polar aprotic solvents (e.g., DMF, DMSO).

- Alkyl Halide : 3-Bromopropyl bromide (or equivalent).

Mechanism :

- Deprotonation : The α-hydrogen of diethyl malonate is removed by K₂CO₃, forming a carbanion.

- Nucleophilic Substitution : The carbanion attacks 3-bromopropyl bromide, yielding diethyl 3-bromopropylmalonate .

Example Protocol :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF (N,N-dimethylformamide) | |

| Temperature | Reflux (80–100°C) | |

| Base | K₂CO₃ (1.5–2 equiv.) | |

| Reaction Time | 3–6 hours | |

| Yield | 70–85% |

Notes :

Step 2: Introduction of the 2,2-Dimethoxyethyl Group

Reagents :

- Alkyl Halide : 2,2-Dimethoxyethyl bromide (or tosylate/mesylate for stability).

- Base : K₂CO₃ or NaOEt in a polar aprotic solvent.

Mechanism :

- Deprotonation : The remaining α-hydrogen of diethyl 3-bromopropylmalonate is removed.

- Nucleophilic Substitution : The carbanion attacks 2,2-dimethoxyethyl bromide, yielding the target compound.

Example Protocol :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO or acetonitrile | |

| Temperature | 50–70°C | |

| Catalyst | Acetic acid (optional) | |

| Reaction Time | 4–12 hours | |

| Yield | 60–80% |

Notes :

- Stability Concerns : 2,2-Dimethoxyethyl bromide may undergo decomposition; alternative leaving groups (e.g., tosylates) are preferred.

- Steric Hindrance : Bulky substituents may reduce reaction efficiency; longer reaction times or higher temperatures may be required.

Alternative Methods

Concurrent Alkylation

In some cases, both substituents can be introduced simultaneously using a dihalide (e.g., 3-bromopropyl-2,2-dimethoxyethyl dihalide). However, this approach risks mixed products due to competing alkylation pathways.

Example Protocol :

| Parameter | Value | Source |

|---|---|---|

| Dihalide | 1,3-Dibromo-2,2-dimethoxypropane | |

| Solvent | DMF | |

| Base | NaOEt | |

| Temperature | 60–80°C | |

| Yield | 50–70% |

Purification and Characterization

Purification Steps

- Extraction : The reaction mixture is diluted with ethyl acetate or dichloromethane, washed with saturated NaHCO₃ and brine, and dried over Na₂SO₄.

- Evaporation : Solvent is removed via rotary evaporation.

- Chromatography : Final purification by silica gel chromatography (hexane/ethyl acetate gradient).

Characterization

Critical Factors Influencing Yield

Base Selection

| Base | Advantages | Drawbacks |

|---|---|---|

| K₂CO₃ | Mild, cost-effective | Limited solubility in DMF |

| NaOEt | Strong deprotonation | Requires anhydrous conditions |

Solvent Choice

| Solvent | Advantages | Drawbacks |

|---|---|---|

| DMF | High polarity, dissolves K₂CO₃ | Toxic, requires careful handling |

| Acetonitrile | Low boiling point, easy evaporation | Poor solubility for polar salts |

Comparison of Methods

| Method | Yield (%) | Selectivity | Complexity |

|---|---|---|---|

| Stepwise Alkylation | 70–85 | High | Moderate |

| Concurrent Alkylation | 50–70 | Moderate | Low |

| Phase-Transfer Catalysis | 80–90 | High | High |

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Hydrolysis: The major products are the corresponding carboxylic acids.

Reduction: The major products are alcohols or alkanes, depending on the extent of reduction.

Scientific Research Applications

Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester groups can also undergo hydrolysis, releasing the corresponding carboxylic acids, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate and its analogs:

Structural and Reactivity Comparisons

Brominated Derivatives

Compounds with 3-bromopropyl substituents (e.g., ) share a reactive bromine atom, making them valuable in alkylation or Suzuki-Miyaura coupling reactions. However, the presence of additional groups alters reactivity:

- Diethyl 2-(3-bromopropyl)propanedioate : The absence of bulky substituents (e.g., phenyl or dimethoxyethyl) allows for faster nucleophilic substitution compared to analogs with steric hindrance .

- Diethyl 2-(3-bromopropyl)-2-phenylpropanedioate : The phenyl group introduces aromatic conjugation, which stabilizes the intermediate carbocation but reduces electrophilicity at the central carbon.

Oxygen-Containing Substituents

- 2,2-Dimethoxyethyl Group: In the target compound, the dimethoxyethyl group likely improves solubility in polar solvents (e.g., DMSO or DMF) compared to nonpolar analogs like the phenyl derivative .

- Hydroxypropyl Derivative : The hydroxyl group enables participation in hydrogen-bonding networks, increasing solubility in aqueous or alcoholic media. This contrasts with brominated analogs, which are more reactive but less water-soluble.

Steric and Electronic Effects

Research Findings and Limitations

For instance, diethyl butanedioate showed only 37.35% mortality against Meloidogyne javanica at 72 hours, suggesting that bulkier substituents may reduce bioactivity .

Biological Activity

Diethyl (3-bromopropyl)(2,2-dimethoxyethyl)propanedioate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is an ester derivative with the following structural formula:

The compound features a bromopropyl group which may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity

1. Antiproliferative Effects:

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell growth and induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

2. Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect. The specific mechanisms are thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Anti-inflammatory Activity:

this compound has shown promise in reducing inflammation in animal models. It appears to modulate inflammatory cytokines and chemokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antiproliferative effects on HeLa cells; observed a 50% reduction in cell viability at 20 µM concentration over 48 hours. |

| Study 2 | Investigated antimicrobial activity against E. coli; exhibited an MIC of 32 µg/mL, indicating effective inhibition of bacterial growth. |

| Study 3 | Assessed anti-inflammatory effects in a rat model of arthritis; treatment resulted in significant reductions in paw swelling and inflammatory markers compared to control groups. |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction: It activates caspase pathways, promoting programmed cell death in malignant cells.

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity.

- Cytokine Modulation: It downregulates pro-inflammatory cytokines such as TNF-α and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.